5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin

Overview

Description

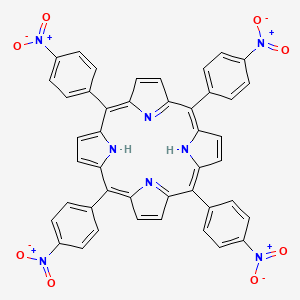

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin is a synthetic porphyrin compound with the molecular formula C44H26N8O8. It is characterized by the presence of four nitrophenyl groups attached to the meso positions of the porphyrin ring. This compound is known for its vibrant red color and is used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) is a synthetic porphyrin that has been shown to interact with various targets. It has been used as a sensor for the detection of hydrogen sulfide (H2S) and ethanediamine gases . Additionally, it has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacterial strains .

Mode of Action

TNPP’s mode of action is primarily based on its interaction with its targets. For instance, as a gas sensor, TNPP is immobilized in a Nafion membrane and deposited onto an optical waveguide glass slide. The absorption spectrum of TNPP changes upon exposure to H2S and ethanediamine gases, allowing for their detection .

Biochemical Pathways

It’s known that porphyrins are frequently employed in photodynamic therapy (pdt), a non-invasive technique primarily utilized to treat subcutaneous cancers . The porphyrin molecule absorbs light of a specific wavelength, which leads to the generation of reactive oxygen species (ROS) that can damage cellular components .

Result of Action

The result of TNPP’s action depends on its application. As a gas sensor, TNPP allows for the detection of H2S and ethanediamine gases . In terms of antimicrobial activity, TNPP has been shown to inhibit the growth of certain bacterial strains . In the context of PDT, the activation of porphyrin molecules can lead to the generation of ROS, which can induce cell death .

Action Environment

The action, efficacy, and stability of TNPP can be influenced by various environmental factors. For instance, the performance of TNPP as a gas sensor may be affected by factors such as temperature, humidity, and the presence of other gases . In the context of PDT, factors such as light intensity, oxygen concentration, and pH can influence the efficacy of porphyrin-based photosensitizers .

Biochemical Analysis

Biochemical Properties

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin plays a crucial role in biochemical reactions, particularly in photodynamic therapy and as a fluorescent probe for imaging and diagnostics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA, affecting cell viability . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the biomolecules involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit photodynamic antimicrobial activity, significantly reducing the viability of certain bacterial strains under visible light irradiation. Additionally, its interaction with DNA can lead to changes in gene expression, further impacting cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form stable complexes with biomolecules, leading to enzyme inhibition or activation. For instance, its binding to DNA can inhibit the replication process, thereby affecting cell proliferation . Additionally, the compound’s photodynamic properties enable it to generate reactive oxygen species upon light activation, which can induce oxidative stress and damage cellular components.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors in its application. Studies have shown that this compound maintains its stability under specific conditions, such as storage under inert gas at low temperatures . Long-term effects on cellular function have been observed, particularly in in vitro studies where prolonged exposure to the compound can lead to sustained changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have reported selective growth inhibition activities against cancer cell lines, suggesting potential therapeutic applications at specific dosages. High doses may result in significant cytotoxicity and adverse effects on normal tissues.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its metabolic flux can influence the levels of metabolites, thereby affecting cellular metabolism. The compound’s interaction with nitrite ions, for example, has been utilized in spectrophotometric determination, highlighting its role in environmental analysis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, its ability to bind to DNA suggests a potential for nuclear localization, impacting gene expression and cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, such as the nucleus or mitochondria. This localization is crucial for its role in photodynamic therapy and other biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin typically involves the reaction of pyrrole with 4-nitrobenzaldehyde under acidic conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, and a catalyst like trifluoroacetic acid is often used to facilitate the condensation reaction. The resulting product is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Various oxidized forms of the porphyrin ring.

Reduction: 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin.

Substitution: Derivatives with different functional groups replacing the nitro groups.

Scientific Research Applications

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of more complex porphyrin derivatives.

Biology: Employed in studies of enzyme mimetics and as a model compound for heme proteins.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

Industry: Utilized in the development of sensors and as a dye in materials science

Comparison with Similar Compounds

Similar Compounds

5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Similar structure but with amino groups instead of nitro groups.

5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Contains methoxycarbonyl groups instead of nitro groups.

5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Features carboxyl groups in place of nitro groups .

Uniqueness

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin is unique due to its strong electron-withdrawing nitro groups, which significantly influence its chemical reactivity and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and as a catalyst in various chemical reactions .

Properties

IUPAC Name |

5,10,15,20-tetrakis(4-nitrophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45,48H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHZCBQLLFLQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])C=C4)C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22843-73-8 | |

| Record name | Tetra(p-nitrophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022843738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antimicrobial properties of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin?

A1: Research has shown that both this compound (TNPP) and its zinc complex (ZnTNPP) exhibit photodynamic antimicrobial activity (PACT) against Pseudomonas aeruginosa and Bacillus subtilis. [] This activity was observed under visible light irradiation, suggesting potential applications in photodynamic therapy. Interestingly, both compounds displayed higher efficacy against P. aeruginosa compared to B. subtilis in nutrient agar. [] Further research is needed to understand the specific mechanisms underlying this difference in activity.

Q2: How does the structure of this compound contribute to its catalytic properties?

A2: this compound can be used as a building block for porous covalent ionic frameworks (CIFs). [] By reacting TNPP with linkers like 3,8-diamino-6-phenylphenanithridine or 5,5'-diamino-2,2'-bipyridine and subsequently ionizing and metalizing the framework, highly porous materials with catalytic properties are obtained. The nitro groups and the central porphyrin ring offer possibilities for further functionalization and tuning of the catalytic activity. For example, Zn-containing CIFs derived from TNPP were shown to efficiently catalyze the cycloaddition of propylene oxide with carbon dioxide to produce propylene carbonate. [] The high surface area, tunable Br:metal ratio, and synergistic interactions between Lewis acidic metal sites and nucleophilic Br- ions contribute to the excellent catalytic performance of these materials. []

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Common spectroscopic methods employed for characterizing this compound include UV-Vis, FT-IR, and H NMR spectroscopy. [] UV-Vis spectroscopy is particularly helpful in identifying porphyrins due to their characteristic absorption bands. FT-IR provides information about the vibrational modes of the molecule, aiding in identifying functional groups. H NMR spectroscopy provides insights into the proton environments within the molecule, further confirming its structure.

Q4: What is known about the stability of this compound?

A4: Studies have shown that this compound and its zinc complex demonstrate significant stability under visible light irradiation in nutrient broth media. [] This photostability is crucial for applications like photodynamic therapy, where prolonged light exposure is required for effective treatment. Further research is needed to evaluate its stability in other solvents and under different conditions relevant to its potential applications.

Q5: What are the potential applications of this compound in materials science?

A5: The unique structure and properties of this compound make it a promising candidate for various materials science applications. For example, its ability to form highly porous CIFs with tunable properties has significant implications for catalysis, gas storage, and sensing. [] Additionally, its photophysical properties make it attractive for applications in optoelectronic devices, such as organic solar cells and light-emitting diodes. Further research is needed to explore its full potential in these areas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

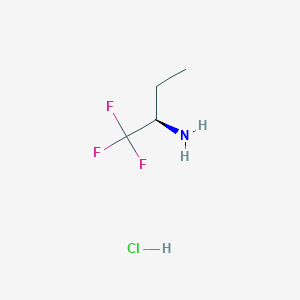

![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)

![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B1418065.png)